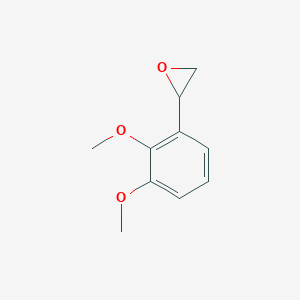

2-(2,3-Dimethoxyphenyl)oxirane

Description

2-(2,3-Dimethoxyphenyl)oxirane is an epoxide derivative featuring a phenyl ring substituted with two methoxy groups at the 2- and 3-positions, attached to an oxirane (epoxide) ring. Epoxides are highly reactive due to their strained three-membered ring, making them valuable intermediates in organic synthesis and pharmaceutical applications . The methoxy substituents on the phenyl ring likely influence its electronic and steric properties, affecting reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)oxirane |

InChI |

InChI=1S/C10H12O3/c1-11-8-5-3-4-7(9-6-13-9)10(8)12-2/h3-5,9H,6H2,1-2H3 |

InChI Key |

SHYWZGQTZXYLPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CO2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2,3-Dimethoxyphenyl)oxirane typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under controlled conditions to achieve the epoxidation of the aldehyde group, forming the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2,3-Dimethoxyphenyl)oxirane undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)oxirane has several applications in scientific research:

Polymer Chemistry: It is used in the synthesis of polyethers through ring-opening polymerization, leading to materials with unique properties such as carbonyl-aromatic π-stacked structures.

Pharmaceuticals: The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of pharmaceutical compounds.

Material Science: Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed through various pathways, including nucleophilic attack by amines or carboxylic acids, resulting in the formation of β-hydroxypropyl derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-(2,3-Dimethoxyphenyl)oxirane and their distinguishing features:

Key Observations:

Substituent Position and Odor :

- The 3,4-dimethoxy substitution in 2-(3,4-dimethoxybenzyl)oxirane contributes to a floral odor profile, while 2,3-dimethoxy substitution (hypothetically) may alter odor intensity or character due to steric effects .

- Electron-donating groups (e.g., methoxy) enhance aromatic ring stability, whereas electron-withdrawing groups (e.g., Cl) increase epoxide ring reactivity .

Biological Activity :

- Methoxycarbonyl derivatives like MDMPO exhibit antimicrobial properties, suggesting that functional groups on the oxirane ring (e.g., ester moieties) enhance bioactivity .

- Substituents at the 2- and 3-positions on the phenyl ring may influence interactions with biological targets, such as enzymes or receptors .

Synthetic Considerations :

- Methoxy groups often require protection during synthesis (e.g., using benzyl or acetyl groups) to prevent undesired side reactions .

- Chlorinated analogs like 2-(3-Chlorophenyl)oxirane are synthesized via epoxidation of styrene derivatives, a method adaptable to methoxy-substituted precursors .

Physicochemical Properties and Reactivity

- Solubility : Methoxy groups increase hydrophilicity compared to methyl or chloro analogs. For example, 2-(3-Methylphenyl)oxirane is less polar than its methoxy counterparts .

- Thermal Stability: Epoxides with bulky substituents (e.g., 2-[(2-Nonylphenoxy)methyl]oxirane) exhibit higher thermal stability due to reduced ring strain .

- Reactivity : The 2,3-dimethoxy substitution may hinder nucleophilic attack on the epoxide ring compared to unsubstituted or electron-deficient analogs (e.g., chlorinated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.